molecular formula C11H15ClN2 B13957088 4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine

4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine

Cat. No.: B13957088
M. Wt: 210.70 g/mol
InChI Key: IJPJYADTQATOIX-UHFFFAOYSA-N
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Description

4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine is a chemical compound that features a pyrrolidine ring attached to a phenylamine structure, with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring to the Phenylamine: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is attached to the phenylamine structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine is unique due to the presence of the chlorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine-containing compounds and contributes to its potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

4-chloro-3-(pyrrolidin-1-ylmethyl)aniline

InChI

InChI=1S/C11H15ClN2/c12-11-4-3-10(13)7-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2

InChI Key

IJPJYADTQATOIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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